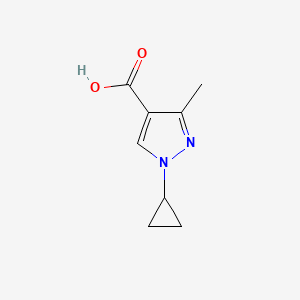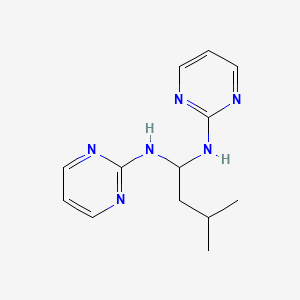![molecular formula C12H20N2 B2907155 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline CAS No. 2248198-42-5](/img/structure/B2907155.png)
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline is an organic compound with a complex structure. It contains a primary amine group and a tertiary amine group, making it a versatile molecule in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline typically involves the reaction of 4-nitro-N,N-dimethylaniline with ®-3-amino-2-methylpropanol under reducing conditions. The reduction of the nitro group to an amine group is a crucial step in this synthesis .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of specific catalysts and controlled reaction conditions are essential to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitro group in the precursor can be reduced to form the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the primary amine from the nitro precursor.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with biological molecules, influencing their activity. The tertiary amine group can participate in various chemical interactions, affecting the compound’s overall behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylbenzamide
- 4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylphenylamine
Uniqueness
4-[(2R)-3-Amino-2-methylpropyl]-N,N-dimethylaniline is unique due to its specific combination of primary and tertiary amine groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
4-[(2R)-3-amino-2-methylpropyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-10(9-13)8-11-4-6-12(7-5-11)14(2)3/h4-7,10H,8-9,13H2,1-3H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWUUZQWKGCMLI-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)N(C)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)N(C)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide](/img/structure/B2907073.png)
![8-oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride](/img/structure/B2907075.png)
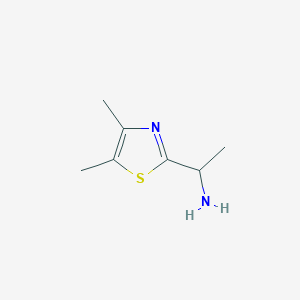
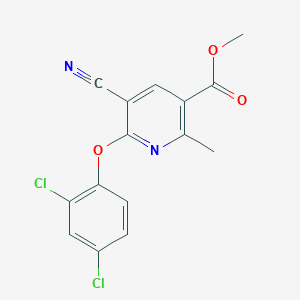
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2907080.png)

![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B2907083.png)

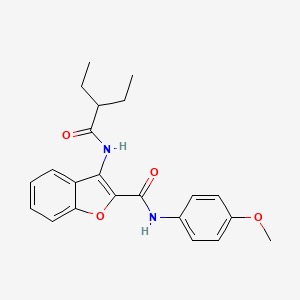
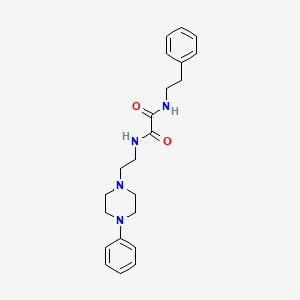
![1,3,9-trimethyl-7-[(3-methylphenyl)methyl]-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2907091.png)
![5-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2907092.png)
